De-O-methylprosolanapyrone I
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Overview
Description
Chemical Reactions Analysis
De-O-methylprosolanapyrone I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
De-O-methylprosolanapyrone I is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Comparison with Similar Compounds
De-O-methylprosolanapyrone I can be compared with other similar compounds in terms of its structure and applications. Some similar compounds include:
- Prosolanapyrone I
- Prosolanapyrone II
- Prosolanapyrone III
These compounds share structural similarities but may differ in their specific applications and effects .
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-6-[(1E,7E,9E)-undeca-1,7,9-trienyl]pyran-2-one |
InChI |
InChI=1S/C17H22O3/c1-3-4-5-6-7-8-9-10-11-12-15-13-16(18)14(2)17(19)20-15/h3-6,11-13,18H,7-10H2,1-2H3/b4-3+,6-5+,12-11+ |
InChI Key |
WFNXTYLZRVHCCW-JHHIBIJLSA-N |
Isomeric SMILES |
C/C=C/C=C/CCCC/C=C/C1=CC(=C(C(=O)O1)C)O |
Canonical SMILES |
CC=CC=CCCCCC=CC1=CC(=C(C(=O)O1)C)O |
Origin of Product |
United States |
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